molecular formula C6H12OS B1660591 (tert-Butylsulfanyl)acetaldehyde CAS No. 79428-47-0

(tert-Butylsulfanyl)acetaldehyde

Cat. No. B1660591
CAS RN: 79428-47-0
M. Wt: 132.23 g/mol
InChI Key: KKNPUXNUUXPPIY-UHFFFAOYSA-N
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Description

“(tert-Butylsulfanyl)acetaldehyde” is a chemical compound with the formula C6H12OS and a molecular weight of 132.22 g/mol . It falls under the category of Aldehydes and ketones .

Scientific Research Applications

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines, closely related to (tert-Butylsulfanyl)acetaldehyde, are exceedingly versatile intermediates for the asymmetric synthesis of amines. They are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones. This method allows for the synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, using the tert-butanesulfinyl group as a powerful chiral directing group (Ellman, Owens, & Tang, 2002).

Organic Synthesis Building Blocks

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, derivable from reactions involving compounds like (tert-Butylsulfanyl)acetaldehyde, have been shown to act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds serve as valuable building blocks in organic synthesis, showcasing their utility in constructing complex organic molecules (Guinchard, Vallée, & Denis, 2005).

Conversion to Acetals and Further Transformations

2-Butylsulfanyl-2-alkenals, which share functional group similarities with (tert-Butylsulfanyl)acetaldehyde, react with alcohols in the presence of acid catalysts to form acetals, demonstrating another dimension of chemical versatility. These acetals can undergo further transformations, including hydrolysis, to yield various products, illustrating the potential of (tert-Butylsulfanyl) compounds as intermediates in organic synthesis (Keiko et al., 2006).

Catalytic Deprotection of Acetals

In a related study, bismuth triflate was found to be a highly efficient catalyst for the deprotection of acetals and ketals, including those derived from ketones and conjugated aldehydes. This method is notable for its selectivity and the stability of tert-butyldimethylsilyl ethers under reaction conditions, suggesting the utility of (tert-Butylsulfanyl)acetaldehyde derivatives in complex synthesis schemes where selective deprotection is required (Carrigan et al., 2002).

properties

IUPAC Name

2-tert-butylsulfanylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-6(2,3)8-5-4-7/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNPUXNUUXPPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508190
Record name (tert-Butylsulfanyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(tert-Butylsulfanyl)acetaldehyde

CAS RN

79428-47-0
Record name (tert-Butylsulfanyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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